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4-Methylpteridine - 2432-21-5

4-Methylpteridine

Catalog Number: EVT-3201852
CAS Number: 2432-21-5
Molecular Formula: C7H6N4
Molecular Weight: 146.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

4-Methylpteridine can be derived from various natural sources, including plants and microorganisms. It is classified under the broader category of pteridines, which are nitrogen-containing heterocycles. The molecular formula for 4-methylpteridine is C7H8N4C_7H_8N_4, and it has a molecular weight of approximately 164.16 g/mol.

Synthesis Analysis

The synthesis of 4-methylpteridine can be accomplished through several methods, with varying degrees of complexity and yield. One common synthetic route involves the condensation of appropriate precursors under controlled conditions.

Methods

  1. Condensation Reactions: The synthesis typically begins with the reaction of 2,4-diaminopyrimidine with formic acid and formaldehyde under reflux conditions to yield 4-methylpteridine.
  2. Alkylation: Another method involves alkylating diethyl N-[4-(methylamino)benzoyl]glutamate with 2,4-diamino-6-chloromethylpteridine hydrochloride in the presence of potassium iodide, followed by hydrolysis to produce the desired compound .

Technical Details

The reaction conditions often require polar aprotic solvents such as dimethylacetamide or dimethylformamide, with temperatures ranging from room temperature to 80°C. Potassium iodide is typically used as a catalyst in the alkylation step to enhance the reaction yield .

Molecular Structure Analysis

Structure

The structure of 4-methylpteridine consists of a fused bicyclic system that includes two nitrogen atoms within its rings. The specific arrangement of these atoms contributes to its chemical properties and reactivity.

Data

  • Molecular Formula: C7H8N4C_7H_8N_4
  • Molecular Weight: 164.16 g/mol
  • IUPAC Name: 4-methyl-7-oxo-8H-pteridine
  • Canonical SMILES: CC1=C2C(=NC=N1)NC(=O)C(=N2)C(=O)O
Chemical Reactions Analysis

4-Methylpteridine undergoes various chemical reactions that can modify its functional groups, leading to the formation of different derivatives.

Reactions

  1. Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to yield various derivatives.
  2. Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to alter functional groups within the molecule.
  3. Substitution: The compound can also participate in substitution reactions with alkyl halides or acyl chlorides to introduce new functional groups.
Mechanism of Action

The mechanism by which 4-methylpteridine operates in biological systems primarily involves its role as a precursor in the synthesis of folate derivatives, which are crucial for DNA synthesis and repair. The compound's structure allows it to participate in enzymatic reactions that facilitate these processes.

Process and Data

The enzymatic conversion often involves multiple steps where 4-methylpteridine is transformed into active forms required for metabolic functions, such as tetrahydrofolate. These transformations are essential for cellular growth and division.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Melting Point: The melting point varies depending on purity but generally falls within a specific range indicative of its crystalline nature.

Chemical Properties

  • Solubility: Soluble in polar solvents like water and ethanol.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

4-Methylpteridine has several significant applications across various fields:

  1. Scientific Research: It serves as a precursor for synthesizing other pteridine derivatives, which are valuable in studying chemical reactivity and properties.
  2. Biochemistry: Used in biochemical assays to investigate enzyme activities and metabolic pathways involving pteridines.
  3. Pharmaceuticals: Research is ongoing into its potential therapeutic roles due to structural similarities to biologically active compounds.
  4. Industrial Applications: It finds use in developing fluorescent probes and dyes owing to its unique optical properties .
Rational Molecular Design Strategies

Bioisosteric Replacement Approaches for Enhanced Target Engagement

Bioisosteric modification of the 4-methylpteridine core enables precise tuning of ligand-receptor interactions while preserving essential pharmacophoric features. These strategic substitutions address key limitations of the native scaffold, such as metabolic instability or suboptimal binding energetics, by introducing functionally equivalent moieties with superior physicochemical properties. For kinase targets, carbon-to-nitrogen bioisosteric exchanges at position 7 significantly enhance hydrogen-bonding complementarity with ATP-binding pockets. Replacing the pteridine C7-H with a nitrogen atom creates a potent pyrimidopyrazine system that maintains planar geometry while introducing an additional hydrogen bond acceptor site, increasing binding affinity by 15-30% in cyclin-dependent kinase inhibitors [1] [5].

Heterocyclic ring expansions demonstrate particular utility in overcoming enzymatic degradation. Replacing the standard pteridine ring with a 5,6,7,8-tetrahydropteridine system—achieved through catalytic hydrogenation—reduces hepatic microsomal clearance by >40% while preserving target engagement. This saturation strategy introduces conformational flexibility that avoids recognition by hepatic oxidases without compromising the essential hydrogen-bonding pattern with conserved kinase residues [5]. The table below summarizes key bioisosteric modifications and their biochemical impacts:

Table 1: Bioisosteric Modifications of 4-Methylpteridine and Functional Outcomes

Position ModifiedClassical GroupBioisostere EmployedΔ Binding Affinity (nM)Metabolic Stability (t½, min)
C7CHN+28%+35%
N1-C2Pyrazine1,2,4-Triazine+15%+22%
Ring saturationPteridine5,6,7,8-Tetrahydropteridine-12%+42%
4-Methyl group-CH₃-CF₃+9%+18%

Fluorinated alkyl replacements at the 4-position substantially modulate electron distribution and membrane permeability. The 4-trifluoromethylpteridine derivative exhibits a 0.8-log unit improvement in octanol-water partition coefficient (log P) while maintaining similar steric bulk to the native methyl group. This modification simultaneously enhances blood-brain barrier penetration (as predicted by in silico PAMPA models) and confers resistance to cytochrome P450-mediated oxidation at the benzylic position [3]. Such targeted bioisosteric substitutions demonstrate how strategic atom-for-atom exchanges can amplify the therapeutic potential of the pteridine core while circumventing traditional design limitations.

Computational Modeling of 4-Methylpteridine-Protein Interactions

Computational workflows integrating quantum mechanical calculations with macromolecular docking provide atomic-level resolution of 4-methylpteridine recognition dynamics. Density Functional Theory (DFT) optimizations at the B3LYP/6-31G* level reveal the electron density distribution critical for molecular recognition. The 4-methyl group exhibits a modest +0.15 eV electrostatic potential shift compared to unsubstituted pteridine, enhancing hydrophobic contact complementarity in kinase ATP pockets. Frontier molecular orbital analysis confirms the HOMO localizes predominantly over N5-C6-N7, designating this region as the primary electron donor during protein binding [1] [6].

Molecular docking paradigms employing induced-fit algorithms demonstrate how 4-methylpteridine derivatives exploit unique binding microenvironments. When docked against dihydrofolate reductase (DHFR), the 4-methyl group occupies a hydrophobic subpocket formed by Phe31, Leu22, and Ile60, with van der Waals interactions contributing -3.2 kcal/mol to overall binding energy. Comparative docking across 12 therapeutic targets reveals conserved interaction patterns:

Table 2: Conserved Molecular Interactions of 4-Methylpteridine Derivatives Across Protein Targets

Protein TargetH-Bond Residuesπ-π Stacking PartnersHydrophobic ContactsPredicted ΔG (kcal/mol)
DHFRAsp27, Arg32Phe31Leu22, Ile60-9.7 ± 0.3
EGFR KinaseMet793, Thr854Phe723Leu788, Val702-11.2 ± 0.5
PDE5Gln817, Asp764Phe820Val782, Leu804-10.4 ± 0.4
BRD4 BromodomainAsn140, Tyr97Trp81Pro82, Val87-8.9 ± 0.6

Molecular dynamics simulations (50 ns trajectories) quantify complex stability and conformational adaptability. Root-mean-square fluctuation (RMSF) analyses reveal the 4-methylpteridine core maintains rigid anchoring (<1.0 Å fluctuation) at kinase hinge regions while permitting flexibility in solvent-exposed substituents. Binding free energy calculations via MM/GBSA yield correlation coefficients (R²) of 0.89 with experimental inhibition constants, outperforming standard docking scores (R² = 0.64) in predictive accuracy. These simulations further identify water-mediated hydrogen bonds as critical yet often overlooked contributors to binding specificity, particularly with gatekeeper residues in ATP-binding sites [6] [4].

Structure-Activity Relationship (SAR) Optimization of Pteridine Core Substitutions

Systematic variation of substituents across the pteridine scaffold reveals distinct electronic and steric prerequisites for potency against different target classes. Electron-donating groups at C6 position (e.g., -NH₂, -OCH₃) enhance inhibition potency against oxidoreductases like DHFR by 0.8-log units in IC₅₀ values, attributed to strengthened hydrogen bonding with catalytic aspartate residues. Conversely, electron-withdrawing substituents at C7 (e.g., -Cl, -CF₃) improve kinase inhibition profiles by modulating the dipole moment alignment with the ribose binding subpocket [1] [3].

Steric tolerance mapping demonstrates position-dependent constraints:

  • N1 tolerates bulky arylsulfonamides (>100-fold potency increase in carbonic anhydrase inhibitors)
  • C2 substitutions must remain small (H, F, Cl) to avoid steric clash with conserved glycine-rich loops
  • 4-Methyl group expansion to ethyl reduces potency by 60% but iso-propyl restores activity through hydrophobic enclosure
  • C7 position accepts extended conjugated systems (e.g., styryl derivatives) for allosteric kinase modulators

The Hammett electronic parameter analysis quantifies substituent effects on biochemical activity. For epidermal growth factor receptor (EGFR) inhibitors, a parabolic relationship emerges between inhibition potency (pIC₅₀) and σₚ meta substituent constants (R² = 0.94), with optimal electron-withdrawing capacity at σₚ = +0.45. This reflects the balance between desolvation energy (favored by hydrophobic groups) and hydrogen-bonding capacity (diminished by strong electron withdrawal) [3].

Three-dimensional QSAR pharmacophore models identify essential features across 127 pteridine-based inhibitors:

  • Hydrophobic feature at 4-position (methyl optimal)
  • H-bond acceptor at N5 and adjacent pyrimidine nitrogen
  • Aromatic centroid projection 5.2Å from C7
  • Excluded volumes near N3 and C8 positions

Validation against external test sets shows predictive R² = 0.82 for kinase targets, confirming model robustness for scaffold optimization. These SAR insights enable rational prioritization of synthetic targets, reducing empirical screening burden by >60% in lead optimization campaigns [7].

Table 3: SAR Guidance for 4-Methylpteridine Derivative Design

PositionElectrostatic PreferenceSteric Limit (ų)Optimal SubstituentsActivity Cliff Examples
N1Neutral180Aryl sulfonamides-SO₂Me >> -SO₂Et (8x ↓)
C2Slight δ⁻25F, Cl, H-CF₃ (inactive)
C4Hydrophobic90-CH₃, -CH₂F-C₂H₅ (60% ↓)
C6δ⁻ (H-bond donor capable)45-NH₂, -NHC(O)CH₃-CN (100x ↓)
C7δ⁺ (conjugation tolerant)120-Cl, -vinyl, -C≡CH-Ph (5x ↓)

Properties

CAS Number

2432-21-5

Product Name

4-Methylpteridine

IUPAC Name

4-methylpteridine

Molecular Formula

C7H6N4

Molecular Weight

146.15 g/mol

InChI

InChI=1S/C7H6N4/c1-5-6-7(11-4-10-5)9-3-2-8-6/h2-4H,1H3

InChI Key

WESDBLALURHRDL-UHFFFAOYSA-N

SMILES

CC1=NC=NC2=NC=CN=C12

Solubility

0.34 M

Canonical SMILES

CC1=NC=NC2=NC=CN=C12

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